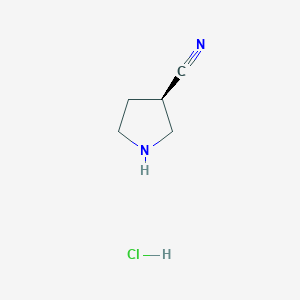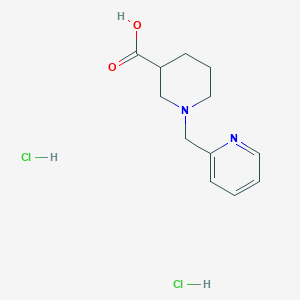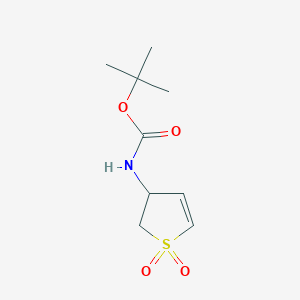![molecular formula C7H9Cl2N3 B1438480 1H-Pyrrolo[2,3-b]pyridin-6-amine dihydrochloride CAS No. 1170585-19-9](/img/structure/B1438480.png)
1H-Pyrrolo[2,3-b]pyridin-6-amine dihydrochloride
Overview
Description
1H-Pyrrolo[2,3-b]pyridin-6-amine dihydrochloride is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential biological activities, particularly as an inhibitor of various kinases, making it a promising candidate for therapeutic applications .
Mechanism of Action
Target of Action
The primary target of 6-Amino-7-azaindole dihydrochloride is the Tyrosine Protein Kinase SRC . This protein plays a crucial role in various cellular processes, including cell growth, division, migration, and survival .
Mode of Action
6-Amino-7-azaindole dihydrochloride interacts with the active site of the Tyrosine Protein Kinase SRC, inhibiting its function . This interaction results in the suppression of the kinase’s activity, leading to a decrease in the proliferation of cancer cells .
Biochemical Pathways
The inhibition of Tyrosine Protein Kinase SRC affects several biochemical pathways. It disrupts the signaling pathways that regulate cell growth and division, leading to the suppression of cancer cell proliferation . Additionally, it may also affect pathways related to cell migration and survival .
Result of Action
The molecular and cellular effects of 6-Amino-7-azaindole dihydrochloride’s action primarily involve the inhibition of cancer cell proliferation. By targeting and inhibiting Tyrosine Protein Kinase SRC, the compound can suppress the growth and division of cancer cells .
Biochemical Analysis
Biochemical Properties
1H-Pyrrolo[2,3-b]pyridin-6-amine dihydrochloride plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound can act as an inhibitor or activator of specific enzymes, thereby influencing the rate and outcome of biochemical reactions. For instance, it has been shown to interact with kinases, which are enzymes that play a crucial role in cell signaling pathways . The nature of these interactions can vary, with the compound either enhancing or inhibiting the activity of the enzyme, depending on the specific context of the reaction.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of transcription factors, which are proteins that control the expression of specific genes . By altering the activity of these transcription factors, this compound can lead to changes in gene expression patterns, ultimately affecting cellular behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes and receptors . This binding can result in the inhibition or activation of these biomolecules, leading to changes in their activity and function. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound is known for its stability, but it can degrade under certain conditions, leading to changes in its activity and effectiveness . Long-term studies have shown that prolonged exposure to this compound can result in alterations in cellular function, including changes in cell proliferation and differentiation. These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions . In some cases, high doses of this compound have been associated with toxic or adverse effects, highlighting the importance of careful dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . This compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. Understanding these metabolic pathways is crucial for elucidating the compound’s overall impact on cellular function and health.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions can influence the localization and accumulation of the compound, affecting its activity and function. The transport and distribution of this compound are important factors to consider when studying its effects in biological systems.
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its precise role in cellular processes and biochemical reactions.
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridin-6-amine dihydrochloride typically involves multi-step synthetic routes. One common method includes the chemoselective Suzuki–Miyaura cross-coupling at the C-2 position of a 2-iodo-4-chloropyrrolopyridine intermediate, followed by a Buchwald–Hartwig amination with a secondary amine at the C-4 position . Industrial production methods may involve optimization of these steps to enhance yield and purity, often incorporating advanced purification techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridin-6-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like halides and organometallic compounds
Cyclization: Intramolecular cyclization reactions can lead to the formation of fused ring systems.
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, sodium borohydride for reductions, and various halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridin-6-amine dihydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of kinase inhibition and signal transduction pathways.
Industry: It is utilized in the development of new pharmaceuticals and agrochemicals
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridin-6-amine dihydrochloride can be compared with other similar compounds such as pyrrolopyrazine derivatives and other pyrrolopyridine analogs. These compounds share a similar heterocyclic structure but differ in their specific biological activities and target specificities. For instance, pyrrolopyrazine derivatives exhibit a broader range of biological activities, including antimicrobial and antiviral properties, whereas this compound is more focused on kinase inhibition .
Similar Compounds
- Pyrrolopyrazine derivatives
- Pyrrolopyridine analogs
- 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines
Properties
IUPAC Name |
1H-pyrrolo[2,3-b]pyridin-6-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3.2ClH/c8-6-2-1-5-3-4-9-7(5)10-6;;/h1-4H,(H3,8,9,10);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXZDBOQMBYQRNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C=CN2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10656936 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridin-6-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10656936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1170585-19-9 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridin-6-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10656936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-{[3-fluoro-4-(1H-imidazol-1-yl)phenyl]methylidene}hydroxylamine](/img/structure/B1438405.png)


![3-[(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)methyl]furan-2-carboxylic acid](/img/structure/B1438412.png)
![tert-Butyl 2-(5-chlorobenzo[d]oxazol-2-ylamino)ethylcarbamate](/img/structure/B1438414.png)




